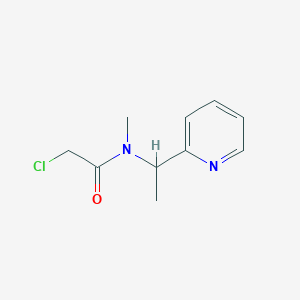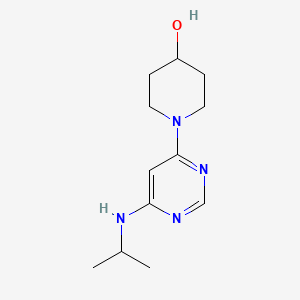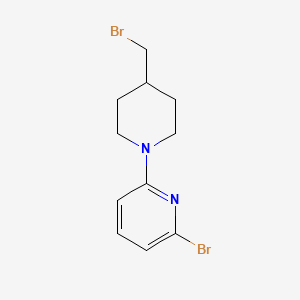![molecular formula C7H10ClN3O B3234602 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol CAS No. 1353978-80-9](/img/structure/B3234602.png)
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol
Vue d'ensemble
Description
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C7H10ClN3O It features a pyridazine ring substituted with a chloro group and an aminoethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 6-chloro-pyridazine with an appropriate amine and ethanol. One common method includes:
Starting Materials: 6-chloro-pyridazine, ethanol, and an amine.
Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.
Procedure: The 6-chloro-pyridazine is dissolved in the solvent, and the amine is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The chloro-pyridazine moiety can bind to enzymes or receptors, inhibiting their activity. The aminoethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-ethanol
- **2-[(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amino]-ethanol
- **2-[(6-Chloro-pyridazin-3-ylmethyl)-ethyl-amino]-ethanol
Uniqueness
2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the aminoethanol moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
2-[(6-chloropyridazin-3-yl)methylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDOCJIHJPSPIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CNCCO)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide](/img/structure/B3234526.png)
![[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-acetic acid](/img/structure/B3234542.png)


![2-Amino-1-[3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B3234551.png)

![[1-(2-Chloro-acetyl)-piperidin-4-yl]-ethyl-carbamic acid tert-butyl ester](/img/structure/B3234559.png)

![[1-(2-Isopropylamino-acetyl)-piperidin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B3234570.png)

![[Isopropyl-(2-oxo-2-thiophen-2-yl-ethyl)-amino]-acetic acid](/img/structure/B3234583.png)

![[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B3234598.png)

